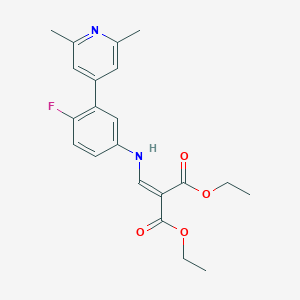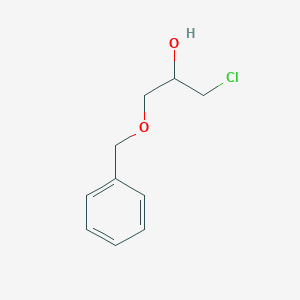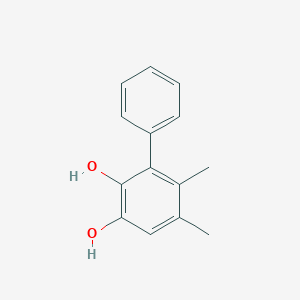
3-Phenyl-4,5-dimethylbenzene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-4,5-dimethylbenzene-1,2-diol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Hydroxydibenzyl and is a derivative of benzene.
Mécanisme D'action
The mechanism of action of 3-Phenyl-4,5-dimethylbenzene-1,2-diol is not fully understood. However, it is believed that this compound exerts its effects by scavenging free radicals and inhibiting oxidative stress. It has also been shown to modulate various signaling pathways involved in inflammation and cell growth.
Effets Biochimiques Et Physiologiques
Studies have shown that 3-Phenyl-4,5-dimethylbenzene-1,2-diol has a number of biochemical and physiological effects. It has been shown to reduce oxidative stress, inhibit inflammation, and modulate cell growth. It has also been shown to have a protective effect on various organs such as the liver and kidneys.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-Phenyl-4,5-dimethylbenzene-1,2-diol in lab experiments is its potential therapeutic benefits. However, one of the limitations is the lack of understanding of its mechanism of action.
Orientations Futures
There are several future directions for research on 3-Phenyl-4,5-dimethylbenzene-1,2-diol. One area of interest is the development of novel synthetic methods for the production of this compound. Another area of interest is the investigation of its potential applications in the treatment of various diseases. Further studies are also needed to fully understand the mechanism of action of this compound.
Méthodes De Synthèse
The synthesis of 3-Phenyl-4,5-dimethylbenzene-1,2-diol can be achieved through various methods. One of the most common methods involves the reaction of 3-Phenyl-4,5-dimethylbenzaldehyde with a reducing agent such as sodium borohydride. This reaction results in the formation of 3-Phenyl-4,5-dimethylbenzene-1,2-diol.
Applications De Recherche Scientifique
3-Phenyl-4,5-dimethylbenzene-1,2-diol has been extensively studied for its potential applications in various fields. In the field of medicine, this compound has shown promising results in the treatment of various diseases such as cancer and diabetes. It has also been studied for its potential use as an antioxidant and anti-inflammatory agent.
Propriétés
Numéro CAS |
108272-57-7 |
|---|---|
Nom du produit |
3-Phenyl-4,5-dimethylbenzene-1,2-diol |
Formule moléculaire |
C14H14O2 |
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
4,5-dimethyl-3-phenylbenzene-1,2-diol |
InChI |
InChI=1S/C14H14O2/c1-9-8-12(15)14(16)13(10(9)2)11-6-4-3-5-7-11/h3-8,15-16H,1-2H3 |
Clé InChI |
XAGGATIVVBSVFP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C)C2=CC=CC=C2)O)O |
SMILES canonique |
CC1=CC(=C(C(=C1C)C2=CC=CC=C2)O)O |
Synonymes |
[1,1-Biphenyl]-2,3-diol,5,6-dimethyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



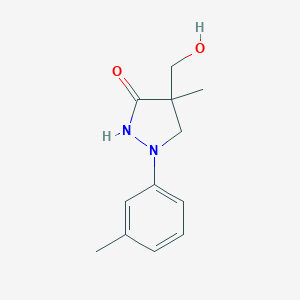
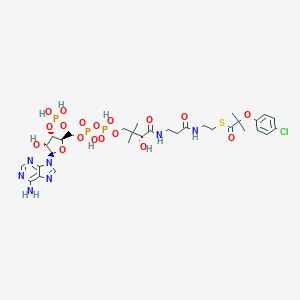

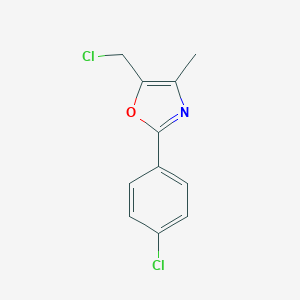
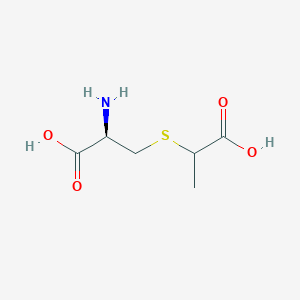
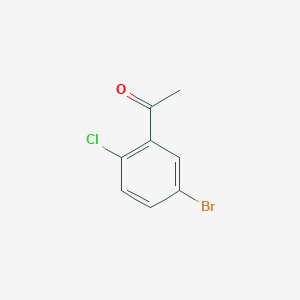
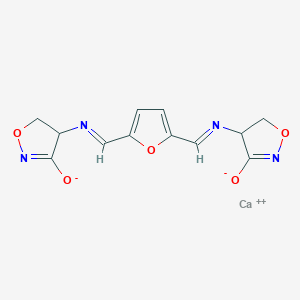
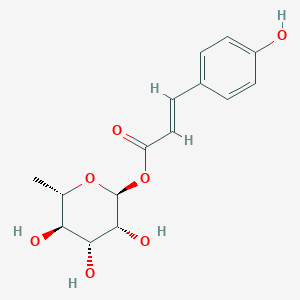
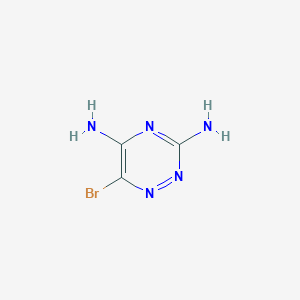
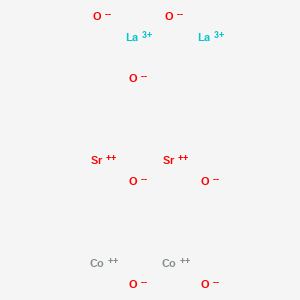
![(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B8619.png)
